molecular formula C11H8N4 B1511116 4-(6-Aminopyrazin-2-yl)benzonitrile CAS No. 1126634-72-7

4-(6-Aminopyrazin-2-yl)benzonitrile

Cat. No.: B1511116
CAS No.: 1126634-72-7
M. Wt: 196.21 g/mol
InChI Key: FDARFHBCDVTBDW-UHFFFAOYSA-N
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Description

4-(6-Aminopyrazin-2-yl)benzonitrile is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with an amino group at the 6-position and a benzonitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Aminopyrazin-2-yl)benzonitrile typically involves the following steps:

  • Nitration: The starting material, pyrazine, undergoes nitration to introduce a nitro group at the 6-position.

  • Reduction: The nitro group is then reduced to an amino group, resulting in 6-aminopyrazine.

  • Cyanation: The amino group on the pyrazine ring is further reacted with a cyanating agent to introduce the benzonitrile group, yielding this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(6-Aminopyrazin-2-yl)benzonitrile can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.

  • Reduction: The nitrile group can be reduced to form an amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas with a catalyst are often used.

  • Substitution: Nucleophiles like ammonia, amines, and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso- or nitro-derivatives of the compound.

  • Reduction: Primary or secondary amines.

  • Substitution: Amides, esters, or other substituted nitriles.

Scientific Research Applications

4-(6-Aminopyrazin-2-yl)benzonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(6-Aminopyrazin-2-yl)benzonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • 2-Aminopyrazine derivatives: These compounds have similar pyrazine rings but differ in the position and type of substituents.

  • Benzonitrile derivatives: These compounds contain the benzonitrile group but may have different heterocyclic rings or substituents.

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Properties

IUPAC Name

4-(6-aminopyrazin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c12-5-8-1-3-9(4-2-8)10-6-14-7-11(13)15-10/h1-4,6-7H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDARFHBCDVTBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744831
Record name 4-(6-Aminopyrazin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126634-72-7
Record name 4-(6-Aminopyrazin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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